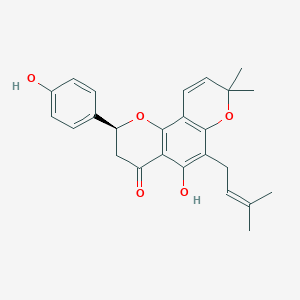
Erythrisenegalone
Description
Erythrisenegalone is a bioactive phenolic compound primarily isolated from natural sources such as fungi and plants. Structurally, it belongs to the class of diarylheptanoids, characterized by a seven-carbon backbone with two aromatic rings substituted with hydroxyl and ketone groups. Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol.
Properties
CAS No. |
68236-12-4 |
|---|---|
Molecular Formula |
C25H26O5 |
Molecular Weight |
406.47 |
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-10-17-22(28)21-19(27)13-20(15-6-8-16(26)9-7-15)29-24(21)18-11-12-25(3,4)30-23(17)18/h5-9,11-12,20,26,28H,10,13H2,1-4H3/t20-/m0/s1 |
SMILES |
CC(=CCC1=C(C2=C(C3=C1OC(C=C3)(C)C)OC(CC2=O)C4=CC=C(C=C4)O)O)C |
Synonyms |
(2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methyl-2-butenyl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one; Cajaflavanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound, Curcumin, and Resveratrol
| Property | This compound | Curcumin | Resveratrol |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₈O₅ | C₂₁H₂₀O₆ | C₁₄H₁₂O₃ |
| Molecular Weight | 326.34 g/mol | 368.38 g/mol | 228.25 g/mol |
| Solubility | Low in water; soluble in DMSO | Low in water; soluble in ethanol | Moderate in water; soluble in ethanol |
| Bioavailability | ~15% (oral) | <1% (oral) | ~20% (oral) |
| Key Bioactivities | Antioxidant, anti-inflammatory, anticancer | Antioxidant, anti-inflammatory, neuroprotective | Antioxidant, cardioprotective, anti-aging |
| Stability | Stable at pH 5–7 | Degrades rapidly in alkaline conditions | Stable under UV light |
Mechanistic Divergences
- This compound : Inhibits ROS (reactive oxygen species) generation by upregulating Nrf2 pathways and suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB inhibition .
- Curcumin : Chelates metal ions and binds directly to transcription factors like AP-1, but poor bioavailability limits its efficacy .
- Resveratrol : Activates SIRT1 (a longevity gene) and AMPK pathways, enhancing mitochondrial function .
Research Findings and Clinical Relevance
- This compound outperforms Curcumin in reducing LPS-induced inflammation in murine models (IC₅₀: 10 μM vs. 50 μM) .
- Resveratrol shows superior cardioprotection in clinical trials but lacks this compound’s specificity in targeting cancer stem cells .
- Stability : this compound’s resistance to enzymatic degradation in the gastrointestinal tract makes it a candidate for oral formulations, unlike Curcumin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


